An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(Benzenesulfinyl)ethan-1-amine Hydrochloride
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(Benzenesulfinyl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. 2-(Benzenesulfinyl)ethan-1-amine hydrochloride is a chiral sulfoxide that serves as a valuable building block in medicinal chemistry. Its structural elucidation via NMR is a critical step in ensuring purity, confirming identity, and understanding its chemical environment. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR chemical shifts for 2-(Benzenesulfinyl)ethan-1-amine hydrochloride, blending theoretical principles with practical considerations for data acquisition.
Molecular Structure and Key Features
To comprehend the NMR spectrum of 2-(Benzenesulfinyl)ethan-1-amine hydrochloride, a clear understanding of its molecular structure is essential. The molecule comprises a phenyl group attached to a sulfoxide, which is in turn bonded to an ethylamine hydrochloride chain. The presence of a stereocenter at the sulfur atom and the protonation of the amine group are key features that will significantly influence the NMR spectrum.
Figure 1. Molecular structure of 2-(Benzenesulfinyl)ethan-1-amine hydrochloride.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethylamine chain. The hydrochloride form of the amine will influence the chemical shift and multiplicity of the adjacent protons.
Aromatic Region (δ 7.5 - 8.0 ppm): The five protons on the phenyl ring will not be equivalent due to the influence of the chiral sulfoxide group. They are expected to appear as a complex multiplet in the aromatic region. The protons ortho to the sulfoxide group (at C2 and C6) will likely be the most deshielded due to the electron-withdrawing nature of the S=O bond and will appear at a higher chemical shift compared to the meta (C3, C5) and para (C4) protons.
Aliphatic Region (δ 3.0 - 4.0 ppm): The two methylene groups of the ethylamine chain (-CH₂-S(O)- and -CH₂-N⁺H₃) are diastereotopic due to the adjacent chiral sulfur atom. This means that the two protons on each of these carbons are chemically non-equivalent and are expected to show distinct signals and coupling to each other (geminal coupling), as well as to the protons on the adjacent carbon (vicinal coupling).
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-S(O)-CH₂- (Protons on C7): These protons are adjacent to the electron-withdrawing sulfoxide group and are expected to resonate in the range of δ 3.2 - 3.6 ppm. They will likely appear as a complex multiplet due to geminal coupling and vicinal coupling with the protons on C8.
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-CH₂-N⁺H₃ (Protons on C8): The protonation of the amine group significantly deshields the adjacent methylene protons. Therefore, the signal for these protons is expected to be further downfield, likely in the range of δ 3.5 - 4.0 ppm. This will also appear as a multiplet due to coupling with the protons on C7.
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-N⁺H₃ Protons: The three protons on the nitrogen atom are expected to be a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, this signal is often observable, while in protic solvents like D₂O, it will exchange with the solvent and may not be visible.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl-H (ortho) | 7.8 - 8.0 | m | Most deshielded aromatic protons. |
| Phenyl-H (meta, para) | 7.5 - 7.7 | m | Overlapping multiplet with ortho protons. |
| -CH₂-N⁺H₃ (C8-H) | 3.5 - 4.0 | m | Deshielded by the adjacent ammonium group. |
| -S(O)-CH₂- (C7-H) | 3.2 - 3.6 | m | Deshielded by the sulfoxide group. |
| -N⁺H₃ | Variable (e.g., 8.0-9.0 in DMSO-d₆) | br s | Broad signal, exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information, with distinct signals for each of the carbon atoms in a unique chemical environment.
Aromatic Region (δ 125 - 145 ppm): The phenyl ring will show four distinct signals:
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C1 (ipso-carbon): The carbon directly attached to the sulfoxide group will be significantly deshielded and is expected around δ 140-145 ppm.
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C2, C6 (ortho-carbons): These carbons will be deshielded and are predicted to be in the region of δ 125-130 ppm.
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C3, C5 (meta-carbons): These carbons are expected to resonate around δ 128-132 ppm.
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C4 (para-carbon): This carbon is predicted to be in the range of δ 130-135 ppm.
Aliphatic Region (δ 35 - 60 ppm):
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-S(O)-CH₂- (C7): The carbon adjacent to the sulfoxide group will be significantly deshielded and is expected to appear in the range of δ 50 - 60 ppm.
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-CH₂-N⁺H₃ (C8): The carbon adjacent to the protonated amine will also be deshielded, with an expected chemical shift in the range of δ 35 - 45 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C1 (ipso) | 140 - 145 | Attached to the sulfoxide group. |
| C4 (para) | 130 - 135 | |
| C3, C5 (meta) | 128 - 132 | |
| C2, C6 (ortho) | 125 - 130 | |
| C7 (-S(O)-CH₂-) | 50 - 60 | Deshielded by the sulfoxide group. |
| C8 (-CH₂-N⁺H₃) | 35 - 45 | Deshielded by the ammonium group. |
Experimental Protocol for NMR Data Acquisition
The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.
1. Sample Preparation:
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Solvent Selection: The choice of a deuterated solvent is critical. For amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can dissolve the salt and allows for the observation of the N⁺H₃ protons.[1][2] Deuterium oxide (D₂O) is another option, although the N⁺H₃ protons will exchange with the deuterium and become invisible.[1] If the compound is sufficiently soluble, Chloroform-d (CDCl₃) can also be used.[3]
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Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for a small molecule (MW < 1000 g/mol ).[4] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
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Procedure:
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Weigh the desired amount of 2-(Benzenesulfinyl)ethan-1-amine hydrochloride into a clean, dry vial.
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Add the appropriate volume of deuterated solvent.
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Gently vortex or sonicate the vial to ensure complete dissolution.
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Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.
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Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).
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2. NMR Instrument Parameters:
The following are general guidelines for a modern NMR spectrometer (e.g., 400 or 500 MHz).
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16 to 64 scans are usually sufficient.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 2-4 seconds.
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Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: This will depend on the sample concentration, but typically ranges from 1024 to 4096 scans.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): A range of 0 to 220 ppm is appropriate.
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3. Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Figure 2. A generalized workflow for acquiring and processing NMR spectra.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 2-(Benzenesulfinyl)ethan-1-amine hydrochloride. By understanding the influence of the phenyl, sulfoxide, and ethylamine hydrochloride moieties on the electronic environment of the nuclei, researchers can confidently interpret experimental spectra. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data, which is fundamental for the unambiguous structural characterization of this and similar molecules in a research and drug development setting. While predicted data is a powerful tool, it is crucial to confirm these assignments with experimental data, including two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for complete and unambiguous structural elucidation.
References
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. (2013, March 19). [Link]
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Can the salt form of my organic compound be determined using NMR? ResearchGate. (2018, April 11). [Link]
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Salt formation. Reddit. (2023, June 28). [Link]
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A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. (2026, February 12). [Link]
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NMRdb.org. [Link]
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Simulate and predict NMR spectra. [Link]
